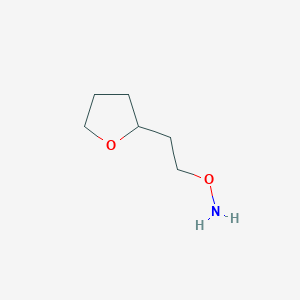![molecular formula C8H15NO B13517166 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B13517166.png)
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1r,4r)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine is a compound that belongs to the class of bicyclic amines. This compound features a unique bicyclo[2.1.1]hexane structure, which is a saturated bicyclic scaffold. Such structures are increasingly important in the development of bioactive compounds due to their ability to improve solubility, activity, and conformational restriction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1r,4r)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine typically involves photochemical methods. One efficient approach is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the creation of new building blocks that can be further derivatized through numerous transformations .
Industrial Production Methods
Industrial production of this compound can be challenging due to the need for specialized equipment and glassware for photochemical reactions. advancements in photochemistry have made it possible to scale up these reactions, making industrial production more feasible .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1r,4r)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
2-[(1r,4r)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is incorporated into bioactive molecules for studying biological processes.
Medicine: It is used in the development of new drugs due to its unique structural properties.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-[(1r,4r)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to fit into specific binding sites on target molecules, modulating their activity. This interaction can affect various molecular pathways, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Another compound with a similar bicyclic structure but without the oxabicyclo moiety.
Bicyclo[1.1.1]pentane: A well-known bicyclic structure used as a bioisostere for phenyl rings.
Uniqueness
2-[(1r,4r)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine is unique due to its oxabicyclo moiety, which provides additional functionalization opportunities and enhances its physicochemical properties . This makes it a valuable scaffold for the development of new bioactive compounds and industrial products .
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine |
InChI |
InChI=1S/C8H15NO/c1-7-4-8(5-7,2-3-9)6-10-7/h2-6,9H2,1H3 |
InChI-Schlüssel |
CCQGLKFGBRQDLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)(CO2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


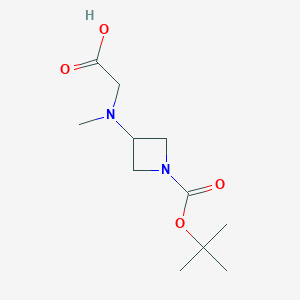
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)


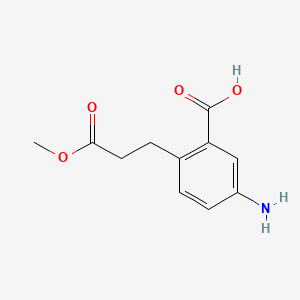
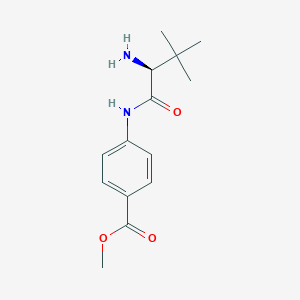
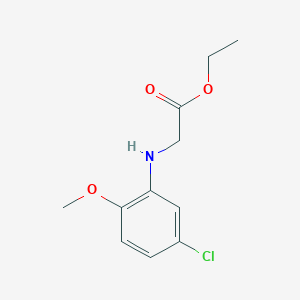
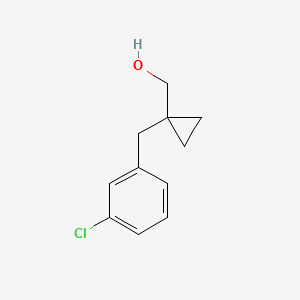
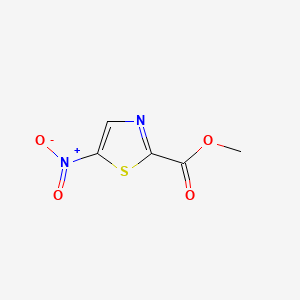
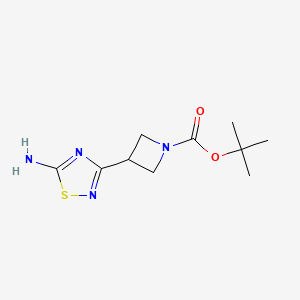
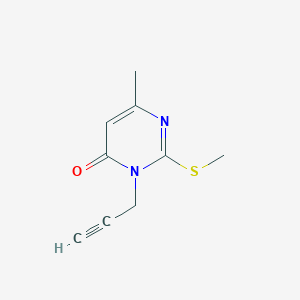
![N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoylfluoride](/img/structure/B13517158.png)

